![molecular formula C16H16N2O3S B5556785 3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

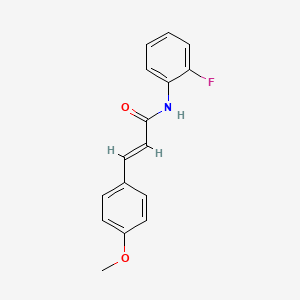

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves cyclization of acrylohydrazides with orthoesters or acid chlorides, utilizing conditions that promote the formation of oxadiazole rings. For instance, Kudelko and Wróblowska (2014) describe an efficient synthesis of 5-aryl-2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles and 5-aryl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazoles through a stepwise procedure, showcasing a method that could be adapted for the synthesis of our target molecule (Kudelko & Wróblowska, 2014).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those conjugated with thiophene or furan rings, has been studied extensively. These studies often employ X-ray diffraction to confirm the spatial arrangement of atoms within the molecule, providing insights into the molecular conformation and the potential for intermolecular interactions (Paepke et al., 2009).

Applications De Recherche Scientifique

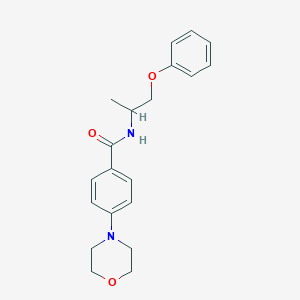

Synthesis and Antimicrobial Activity

One area of application is the synthesis of C-furyl glycosides bearing substituted 1,3,4-oxadiazoles, starting from ethyl 2-[5-(3,4-dihydroxytetrahydrofuran-2-yl)-2-methylfuran-3-yl]-2-oxoacetate. These compounds have shown moderate to high antimicrobial activity against various pathogens (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011).

Efficient Synthesis Techniques

Another study reports on the efficient synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker. This novel synthesis technique provides a pathway for creating various 1,3,4-oxadiazole derivatives, which could have implications for further research in medicinal chemistry and materials science (Kudelko & Jasiak, 2013).

Anticancer Agents

Additionally, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents highlights the role of 1,3,4-oxadiazole derivatives in developing new therapeutic agents. These compounds were evaluated for their anticancer activities, showcasing the potential of 1,3,4-oxadiazole derivatives in oncology research (Redda & Gangapuram, 2007).

Antimicrobial Nitrofurans

Research into new antimicrobial nitrofurans, such as trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole, has demonstrated broad-spectrum microbial activity in vitro against bacteria, fungi, and several protozoa. These findings indicate the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial treatments (Gadebusch & Basch, 1974).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(oxolan-3-yl)-5-[2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-2-14(22-9-1)13-5-3-12(20-13)4-6-15-17-16(18-21-15)11-7-8-19-10-11/h1-3,5,9,11H,4,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDVJOGBKLKWDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NOC(=N2)CCC3=CC=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)

![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)